4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinedione core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the phenyl, piperidinylmethyl, and thioxo groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6(1H,5H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core but differ in their substituents, leading to variations in their chemical and biological properties.
Thioxo compounds: Compounds containing the thioxo group exhibit similar reactivity and can be compared based on their functional group interactions.
Phenyl-substituted pyrimidinediones: These compounds have a phenyl group attached to the pyrimidinedione core, similar to the compound , but may differ in other substituents.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
89516-67-6 |
---|---|
Molecular Formula |
C25H29N3O2S |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3-phenyl-5-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H29N3O2S/c1-18-11-12-20(19(2)15-18)16-27-23(29)22(17-26-13-7-4-8-14-26)24(30)28(25(27)31)21-9-5-3-6-10-21/h3,5-6,9-12,15,22H,4,7-8,13-14,16-17H2,1-2H3 |
InChI Key |
VWDPZHPLCDJIMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)CN4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.